Upadacitinib Tartrate: A Technical Overview of its Discovery and Synthesis
Upadacitinib Tartrate: A Technical Overview of its Discovery and Synthesis
Introduction
Upadacitinib (B560087), marketed under the brand name Rinvoq, is an oral, small-molecule drug classified as a selective Janus kinase (JAK) inhibitor.[1] Developed by AbbVie, it has been approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, atopic dermatitis, Crohn's disease, and ulcerative colitis.[2][3] Upadacitinib's therapeutic efficacy stems from its targeted modulation of the JAK-STAT signaling pathway, a critical cascade in the immune response.[1][4] This technical guide provides an in-depth exploration of the discovery rationale, mechanism of action, and the chemical synthesis process of Upadacitinib Tartrate for researchers and drug development professionals.
Discovery and Rationale: The Pursuit of JAK1 Selectivity
The development of Upadacitinib was driven by the need for a more targeted approach to inhibiting the Janus kinase family. The JAK family comprises four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play pivotal roles in transducing signals from cytokines and growth factors, which are crucial for immune cell function and hematopoiesis.[1][3][5]
First-generation JAK inhibitors, such as Tofacitinib, were designed as pan-JAK inhibitors, targeting multiple JAK isoforms.[6] While effective, this broad inhibition was associated with dose-limiting side effects, such as anemia, which was hypothesized to be linked to the inhibition of JAK2.[6][7] This created a compelling rationale for developing second-generation inhibitors with greater selectivity for specific JAK enzymes to improve the benefit-risk profile.[6][8]
The discovery of Upadacitinib (also known as ABT-494) was the result of a structure-based drug design approach.[6] The goal was to engineer a molecule that would potently and selectively inhibit JAK1, which is critical for signaling numerous pro-inflammatory cytokines like IL-6 and interferon-gamma (IFNγ), while sparing other JAK isoforms.[2][6][9] By selectively targeting JAK1, the therapeutic aim was to effectively suppress the inflammatory cascade central to autoimmune diseases while minimizing the off-target effects associated with the inhibition of JAK2 (involved in erythropoiesis) and JAK3 (involved in immunosurveillance).[6][7][10] This targeted approach was hypothesized to lead to a more favorable safety and tolerability profile.[6]
Mechanism of Action: Modulating the JAK-STAT Pathway
Upadacitinib exerts its therapeutic effect by inhibiting the Janus kinase-signal transducers and activators of transcription (JAK-STAT) pathway.[2] This pathway is a primary communication route for numerous cytokines and growth factors involved in inflammation and immunity.[1]
The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event activates the associated JAK enzymes, which then phosphorylate each other and the receptor itself.[1] These phosphorylated sites act as docking points for STAT proteins. Once docked, the STATs are phosphorylated by the activated JAKs, causing them to dimerize and translocate into the cell nucleus.[1] Inside the nucleus, the STAT dimers bind to DNA and regulate the transcription of target genes, many of which are pro-inflammatory.[1][3]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1.[9] This action prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the expression of inflammatory genes.[3][4] Its high selectivity for JAK1 ensures that it preferentially interferes with signaling from cytokines that rely on JAK1, while having less impact on pathways mediated by other JAK isoforms.[1]
Chemical Synthesis Process
The synthesis of Upadacitinib is a multi-step process that involves the construction of two key fragments, which are then coupled to form the final molecule. The main structural components are a chiral (3R,4S)-3-ethyl-4-aminopyrrolidine derivative and a pyrrolo[2,3-b]pyrazine heterocyclic core.[11] While various synthetic routes have been published, a convergent approach is commonly described.[12][13]
A representative synthesis can be outlined as follows:
-
Synthesis of the Pyrrolo[2,3-b]pyrazine Core: This heterocyclic system serves as the anchor for the molecule. Its synthesis often starts from simpler pyrimidine (B1678525) or pyrrole (B145914) precursors, which are elaborated through a series of cyclization and functionalization reactions.[14][15]
-
Synthesis of the Chiral Pyrrolidine (B122466) Fragment: The stereochemistry of this fragment is crucial for the drug's activity. An enantioselective synthesis is required to produce the desired (3S,4R) configuration. One notable approach involves an asymmetric hydrogenation of a tetrasubstituted olefin to establish the two critical stereocenters.[12]
-
Coupling of Fragments: The two key intermediates, the pyrrolo[2,3-b]pyrazine core and the chiral pyrrolidine, are joined together, typically through a nucleophilic substitution or a cross-coupling reaction like the Buchwald-Hartwig amination.[16]
-
Final Functionalization: The final steps involve the installation of the trifluoroethyl urea (B33335) moiety. This is often achieved by reacting the secondary amine on the pyrrolidine ring with a suitable reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of 2,2,2-trifluoroethylamine (B1214592).[16]
-
Tartrate Salt Formation: The final active pharmaceutical ingredient (API) is often converted into a salt to improve its physicochemical properties, such as stability and solubility. Upadacitinib is formulated as a tartrate salt.[17][18] The formation of specific crystalline salt forms can also be a critical step for purification and ensuring consistent product quality.[17][19]
Quantitative Pharmacological Data
The selectivity of Upadacitinib for JAK1 is a defining characteristic of its pharmacological profile. This selectivity has been quantified through various in vitro assays.
Table 1: In Vitro JAK Enzyme Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against recombinant JAK enzymes, demonstrating its potency and selectivity at a biochemical level.
| JAK Isoform | IC50 (nM) | Selectivity Ratio (vs. JAK1) |
| JAK1 | 43 | 1x |
| JAK2 | 200 | ~5x |
| JAK3 | >1000 | >23x |
| TYK2 | >1000 | >23x |
(Data synthesized from multiple sources indicating high selectivity for JAK1 over other isoforms. Absolute values may vary between assays, but the selectivity profile is consistent).[10][20]
Table 2: Cellular Assay for JAK Inhibition
This table presents data from cellular assays, which measure the ability of Upadacitinib to inhibit cytokine-induced STAT phosphorylation in human cells. This provides a more physiologically relevant measure of its functional selectivity.
| Cellular Pathway | Mediating JAKs | Cytokine Stimulus | Measured Endpoint | IC50 (nM) | Selectivity (vs. JAK1/3) |
| JAK1 / JAK3 | JAK1, JAK3 | IL-7 | pSTAT5 | - | - |
| JAK1 / JAK2 | JAK1, JAK2 | IL-6 | pSTAT3 | - | - |
| JAK2 / JAK2 | JAK2 | GM-CSF | pSTAT5 | - | >60x |
(Data indicates that Upadacitinib is approximately 60-fold more selective for inhibiting JAK1-dependent signaling over JAK2-dependent signaling in cellular assays).[6][7]
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of Upadacitinib.
A. Protocol: Synthesis of the Urea Moiety (Final Step)
This protocol describes the formation of the trifluoroethyl urea group on the coupled pyrrolidine-pyrrolo[2,3-b]pyrazine intermediate.
-
Materials: (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine (Intermediate), 1,1'-Carbonyldiimidazole (CDI), 2,2,2-Trifluoroethylamine, Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran), Nitrogen or Argon atmosphere.
-
Procedure:
-
To a solution of 2,2,2-trifluoroethylamine in an anhydrous solvent under an inert atmosphere, add CDI portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours to form the corresponding imidazolide (B1226674) active intermediate.
-
In a separate flask, dissolve the (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine intermediate in the anhydrous solvent.
-
Slowly add the solution of the intermediate to the activated trifluoroethylamine mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield Upadacitinib free base.[16]
-
B. Protocol: In Vitro Biochemical JAK Kinase Assay
This protocol outlines a general method for determining the IC50 values of an inhibitor against isolated JAK enzymes.
-
Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr polymer); ATP (with a radiolabel like [γ-³³P]ATP); Upadacitinib (or test compound) at various concentrations; kinase reaction buffer; 96-well filter plates; scintillation counter.
-
Procedure:
-
Prepare serial dilutions of Upadacitinib in DMSO and then dilute into the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.
-
Add the diluted Upadacitinib solutions to the appropriate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of Upadacitinib and plot the data to determine the IC50 value using non-linear regression analysis.[20]
-
C. Protocol: Cellular STAT Phosphorylation Assay
This protocol describes how to measure the functional inhibition of JAK signaling in a cellular context using human whole blood.
-
Materials: Fresh human whole blood, Upadacitinib (or test compound), cytokine stimulant (e.g., IL-6 for JAK1/2, GM-CSF for JAK2), fixation buffer (e.g., paraformaldehyde-based), permeabilization buffer (e.g., methanol-based), fluorescently-labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647), flow cytometer.
-
Procedure:
-
Pre-incubate aliquots of whole blood with serial dilutions of Upadacitinib or DMSO vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
Add the specific cytokine stimulant (e.g., IL-6) to each tube to activate the JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Immediately stop the stimulation and fix the cells by adding a fixation buffer.
-
Permeabilize the cells by adding a cold permeabilization buffer to allow antibody entry.
-
Stain the cells by adding the fluorescently-labeled anti-phospho-STAT antibody.
-
Analyze the samples on a flow cytometer, gating on a specific leukocyte population (e.g., CD4+ T cells or monocytes).
-
Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the gated population for each condition.
-
Calculate the percent inhibition based on the MFI relative to controls and determine the IC50 value.[4][6]
-
Conclusion
The discovery and development of Upadacitinib represent a significant advance in the targeted treatment of autoimmune diseases.[8] Its design as a selective JAK1 inhibitor was a deliberate strategy to optimize the benefit-risk profile compared to earlier, less selective JAK inhibitors.[6] The complex, multi-step synthesis, highlighted by the construction of a stereochemically-defined pyrrolidine core, delivers a potent molecule that effectively modulates the pro-inflammatory JAK-STAT signaling pathway.[12] The quantitative data from both biochemical and cellular assays confirm its intended selectivity for JAK1, providing a clear mechanism for its clinical efficacy.[2][6] This comprehensive understanding of its discovery, mechanism, and synthesis is vital for the ongoing research and development of next-generation targeted immunomodulatory therapies.
References
- 1. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. scholars.nova.edu [scholars.nova.edu]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. patents.justia.com [patents.justia.com]
- 14. A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis method of Upadacitinib hemihydrate_Chemicalbook [chemicalbook.com]
- 17. US12091414B2 - Crystalline form of Di-p-toluoyl-L-tartrate of upadacitinib - Google Patents [patents.google.com]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. data.epo.org [data.epo.org]
- 20. academic.oup.com [academic.oup.com]
